HPLC Relative Retention Time (RRT) of Levamisole Impurity B vs. Other EP/BP Specified Impurities
In the EP/BP compendial HPLC method for Levamisole Hydrochloride, Impurity B exhibits a distinct relative retention time (RRT) of approximately 1.4 relative to the levamisole peak (retention time ~3 min) [1]. This differentiates it clearly from Impurity A (RRT ~0.9), Impurity C (RRT ~1.5), Impurity D (RRT ~1.6), and Impurity E (RRT ~2.0) [1]. The chromatographic resolution between Impurity B and the adjacent Impurity C (ΔRRT = 0.1) is sufficient for baseline separation under the specified gradient conditions, ensuring accurate quantitation [1].
| Evidence Dimension | Chromatographic Separation (HPLC) |
|---|---|
| Target Compound Data | RRT = 1.4 (relative to Levamisole) |
| Comparator Or Baseline | Impurity A: RRT=0.9; Impurity C: RRT=1.5; Impurity D: RRT=1.6; Impurity E: RRT=2.0 |
| Quantified Difference | ΔRRT vs. Impurity C = 0.1; ΔRRT vs. Impurity D = 0.2 |
| Conditions | EP/BP Liquid Chromatography (2.2.29): C18 column (3 μm, 100 x 4.6 mm), gradient elution with acetonitrile/phosphate buffer pH 6.5, flow rate 1.5 mL/min, detection at 215 nm |
Why This Matters
Procurement of an authentic Impurity B reference standard is essential to establish system suitability and correctly assign the Impurity B peak during routine QC analysis, preventing misidentification and inaccurate quantification.
- [1] British Pharmacopoeia 2025, Levamisole Hydrochloride Monograph (Ph. Eur. monograph 0726), Related Substances Test, Relative Retention View Source
